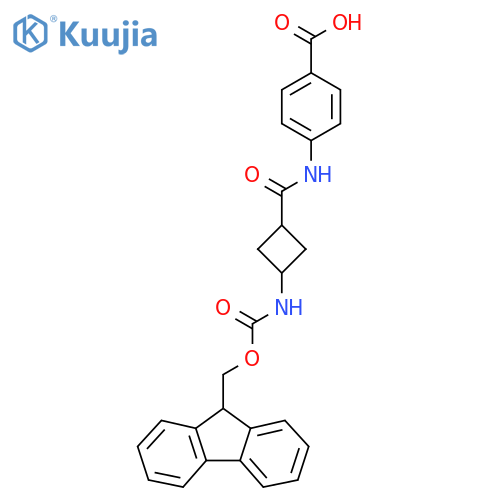

Cas no 2171169-75-6 (4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid

- EN300-1531863

- 4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid

- EN300-1532389

- 2171149-06-5

- 2171169-75-6

- 2171887-44-6

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid

- 4-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid

- EN300-1532056

-

- インチ: 1S/C27H24N2O5/c30-25(28-18-11-9-16(10-12-18)26(31)32)17-13-19(14-17)29-27(33)34-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,17,19,24H,13-15H2,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: MSIVFCRVBAIYSX-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC(C(=O)O)=CC=2)=O)C1)=O

計算された属性

- せいみつぶんしりょう: 456.16852187g/mol

- どういたいしつりょう: 456.16852187g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 7

- 複雑さ: 736

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 4

4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1532056-0.1g |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1532056-2.5g |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1532056-0.25g |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1532056-10000mg |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1532056-2500mg |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1532056-1000mg |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1532056-50mg |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 50mg |

$2829.0 | 2023-09-26 | ||

| Enamine | EN300-1532056-1.0g |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1532056-10.0g |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1532056-500mg |

4-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid |

2171169-75-6 | 500mg |

$3233.0 | 2023-09-26 |

4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 関連文献

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acidに関する追加情報

4-(1S,3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid: A Comprehensive Overview

The compound 4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, identified by the CAS number 2171169-75-6, is a complex organic molecule with significant potential in various scientific and industrial applications. This compound is particularly notable for its structure, which combines a cyclobutane ring with a fluorenylmethoxycarbonyl (Fmoc) group and a benzoic acid moiety. The stereochemistry at the 1S and 3S positions of the cyclobutane ring adds to its uniqueness, making it a valuable subject in both academic research and practical applications.

The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and stereochemical control. The Fmoc group, a well-known protecting group in peptide synthesis, plays a crucial role in stabilizing the molecule during various chemical transformations. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of peptide coupling reactions, thereby making this compound a valuable tool in drug discovery and development.

In terms of applications, this compound has shown promise in the field of materials science. Its unique structure allows for potential use in the development of novel polymers and materials with tailored properties. Researchers have explored its ability to form stable complexes with metal ions, which could lead to innovative materials for catalysis or sensing applications. Furthermore, its benzoic acid moiety contributes to its ability to participate in hydrogen bonding, a property that is highly sought after in the design of functional materials.

Recent advancements in computational chemistry have enabled detailed studies of the electronic properties of this compound. Using density functional theory (DFT) calculations, scientists have gained insights into its molecular orbitals and reactivity patterns. These studies have revealed that the compound exhibits interesting electronic characteristics, making it a candidate for use in organic electronics and optoelectronic devices.

The stereochemistry of this compound is another area of active research. The 1S,3S configuration of the cyclobutane ring influences its physical properties and reactivity. Studies have shown that this stereochemistry can significantly impact the molecule's ability to interact with biological systems, making it a potential candidate for drug delivery systems. Additionally, the Fmoc group's stability under various reaction conditions has been thoroughly investigated, providing valuable information for its use in medicinal chemistry.

In conclusion, 4-(1S,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a key player in future innovations. As research continues to uncover its full potential, this compound is poised to make significant contributions to fields ranging from materials science to drug discovery.

2171169-75-6 (4-(1s,3s)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid) 関連製品

- 72741-86-7(7,7-Azo-3-a,12-a-dihydroxytaurocholanic Acid Sodium Salt)

- 941971-36-4(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-4-(ethylsulfanyl)phenylacetamide)

- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2137762-02-6([5,5'-Bithiazole]-2-methanamine, 4-methyl-)

- 1704251-79-5(N-hydroxy-1,5-dimethyl-1H-pyrazole-4-carbonimidoyl chloride)

- 1877963-42-2(3-2-(benzyloxy)phenyl-1-methyl-1H-pyrazol-5-amine)

- 2364585-40-8(5-[3-(Propan-2-yl)phenyl]-1,3-oxazole)

- 1314700-46-3(2-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid)

- 861212-48-8((E)-N-{[1-methyl-2-(4-methylpiperazin-1-yl)-1H-indol-3-yl]methylidene}hydroxylamine)

- 60-25-3(Hexamethonium chloride)